4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone 4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone
Brand Name: Vulcanchem
CAS No.: 79542-42-0
VCID: VC17606551
InChI: InChI=1S/C28H22N2O6/c1-35-15-7-3-13(4-8-15)17-11-19(29)21-23(25(17)31)27(33)22-20(30)12-18(26(32)24(22)28(21)34)14-5-9-16(36-2)10-6-14/h3-12,31-32H,29-30H2,1-2H3
SMILES:
Molecular Formula: C28H22N2O6
Molecular Weight: 482.5 g/mol

4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone

CAS No.: 79542-42-0

Cat. No.: VC17606551

Molecular Formula: C28H22N2O6

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

4,8-Diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthraquinone - 79542-42-0

Specification

CAS No. 79542-42-0
Molecular Formula C28H22N2O6
Molecular Weight 482.5 g/mol
IUPAC Name 4,8-diamino-1,5-dihydroxy-2,6-bis(4-methoxyphenyl)anthracene-9,10-dione
Standard InChI InChI=1S/C28H22N2O6/c1-35-15-7-3-13(4-8-15)17-11-19(29)21-23(25(17)31)27(33)22-20(30)12-18(26(32)24(22)28(21)34)14-5-9-16(36-2)10-6-14/h3-12,31-32H,29-30H2,1-2H3
Standard InChI Key JRKWACBPHRCXQH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=C(C(=C4C3=O)O)C5=CC=C(C=C5)OC)N)N

Introduction

Chemical Structure and Molecular Configuration

Atomic Composition and Bonding

The compound’s structure derives from the anthraquinone framework (C14H8O2), with substitutions at positions 1, 2, 4, 5, 6, and 8. Key features include:

  • Amino groups (-NH2) at positions 4 and 8.

  • Hydroxyl groups (-OH) at positions 1 and 5.

  • 4-Methoxyphenyl groups (-C6H4-OCH3) at positions 2 and 6 .

This substitution pattern creates a conjugated π-system enhanced by electron-donating groups, influencing its optical and electronic properties. The methoxyphenyl substituents introduce steric bulk and modulate solubility, while the amino and hydroxyl groups facilitate hydrogen bonding and redox activity .

Synthesis and Manufacturing Processes

Traditional Synthetic Routes

The compound is synthesized via sequential functionalization of anthraquinone precursors. A representative pathway involves:

  • Nitration and Reduction: 1,5-Dihydroxyanthraquinone is nitrated to introduce nitro groups at positions 4 and 8, followed by reduction to amino groups using sodium sulfide .

  • Arylation: The intermediate is reacted with 4-methoxyphenol in concentrated sulfuric acid with boric acid as a catalyst, facilitating electrophilic substitution at positions 2 and 6 .

Patent-Based Methodologies

A patented process (US4111966A) optimizes the arylation step using 1,5-dihydroxy-4,8-diaminoanthraquinone-2,6-disulphonic acid as a precursor :

  • Sulfonation: Introduction of sulfonic acid groups enhances solubility and reaction kinetics.

  • Schmidt Reaction: The precursor reacts with 4-methoxyphenol in 96–100% H2SO4 at 0–10°C, forming a leuco intermediate.

  • Desulfonation and Reduction: Hydrolysis at 80–100°C removes sulfonic acid groups, yielding the target compound.

Key Reaction Conditions:

ParameterValue/Range
Temperature0–10°C (arylation)
CatalystBoric acid
SolventConcentrated H2SO4
Reaction Time4–6 hours

This method achieves ≥85% yield with improved purity compared to earlier techniques .

Physicochemical Properties

Thermal Stability and Solubility

  • Melting Point: Estimated >300°C (based on anthraquinone analogs) .

  • Solubility: Limited solubility in polar solvents (e.g., water, ethanol) due to hydrophobic methoxyphenyl groups; soluble in DMSO and DMF .

Optical Properties

The compound’s absorption spectrum is redshifted relative to unsubstituted anthraquinone, with:

  • λmax: ~580 nm (in DMF) .

  • Molar Extinction Coefficient (ε): ~1.2×10^4 L·mol⁻¹·cm⁻¹ (estimated) .

Industrial and Research Applications

Textile Dyeing

The compound serves as a disperse dye for synthetic fibers, particularly polyester. Its planar structure and substituents enhance:

  • Fastness Properties: Resistance to washing (Grade 4–5) and sublimation (Grade 4) .

  • Color Intensity: Deep blue shades due to extended conjugation .

Organic Electronics

Preliminary studies suggest utility in:

  • Organic Photovoltaics (OPVs): As an electron-accepting material.

  • Electrochromic Devices: Reversible redox activity enables color switching .

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